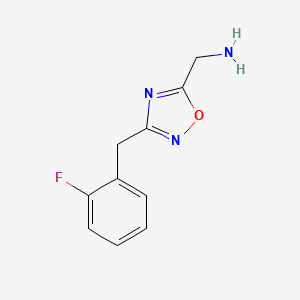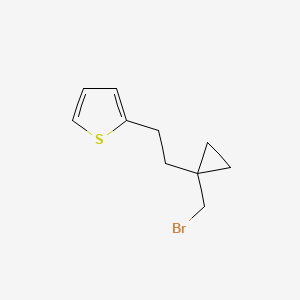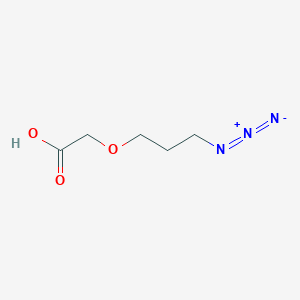
(3-Azidopropyl)oxyacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-azidopropoxy)acetic acid is a synthetic compound belonging to the class of carboxylic acids. It is composed of an azide group, a propoxy chain, and a carboxylic acid group. The compound has a molecular formula of C6H9N3O3 and a molecular weight of 183.15 g/mol
Vorbereitungsmethoden
The synthesis of 2-(3-azidopropoxy)acetic acid involves several steps. One common method includes the reaction of 3-chloropropyl acetate with sodium azide to form 3-azidopropyl acetate. This intermediate is then hydrolyzed to yield 2-(3-azidopropoxy)acetic acid. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50-100°C .
Analyse Chemischer Reaktionen
2-(3-azidopropoxy)acetic acid undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. In nucleophilic substitution reactions, the azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Reduction of the azide group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine. Oxidation reactions can convert the carboxylic acid group to other functional groups, such as esters or amides .
Wissenschaftliche Forschungsanwendungen
2-(3-azidopropoxy)acetic acid has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be utilized in the study of enzyme mechanisms and protein modificationsAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(3-azidopropoxy)acetic acid involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
2-(3-azidopropoxy)acetic acid can be compared with other similar compounds, such as 2-(3-azidopropoxy)propanoic acid and 2-(3-azidopropoxy)butanoic acid. These compounds share the azide and propoxy functional groups but differ in the length of the carbon chain attached to the carboxylic acid group. The unique structure of 2-(3-azidopropoxy)acetic acid, with its specific carbon chain length, provides distinct reactivity and properties that can be advantageous in certain applications .
Eigenschaften
Molekularformel |
C5H9N3O3 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
2-(3-azidopropoxy)acetic acid |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-2-1-3-11-4-5(9)10/h1-4H2,(H,9,10) |
InChI-Schlüssel |
GCMUPHBNFHGZSX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxyphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13543148.png)
![1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13543150.png)
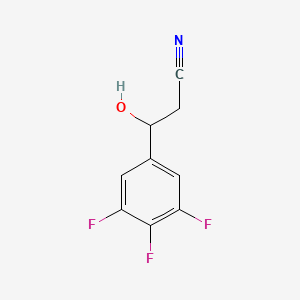
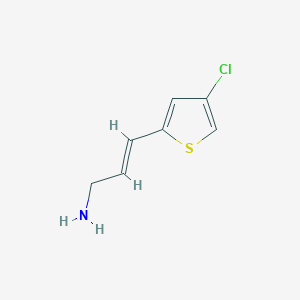
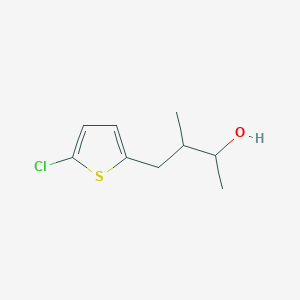


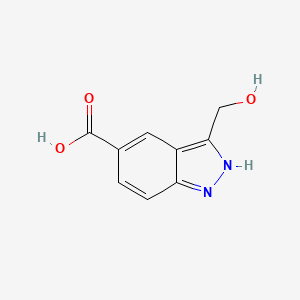


![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
